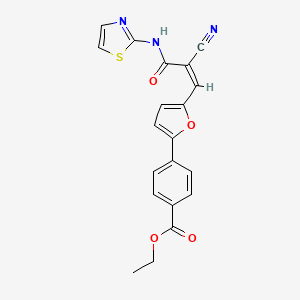
(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the thiazole ring, followed by the introduction of the furan moiety and subsequent esterification to yield the final product. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of different methods.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. A study reported that certain thiazole-based compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of cyano and keto groups in the structure may enhance these properties by facilitating interactions with microbial enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Enzyme Inhibition
Thiazole derivatives are known to act as inhibitors for various enzymes, including carbonic anhydrase and certain kinases. The specific compound under review has been evaluated for its ability to inhibit these enzymes, which play critical roles in metabolic pathways and disease progression . The inhibition profile suggests potential applications in treating conditions like glaucoma and certain cancers.
Case Studies
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated several thiazole derivatives for their antibacterial activity against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The compounds exhibited varying degrees of activity, suggesting that modifications in their structure could enhance their efficacy. The results indicated that compounds with the thiazole ring demonstrated significant antimicrobial effects, with some achieving minimum inhibitory concentrations (MICs) below 50 μg/mL .
Insecticidal Properties
Thiazole derivatives have also been investigated for their insecticidal properties . Research has shown that certain structural modifications can lead to enhanced insecticidal activity, making these compounds valuable in agricultural applications.
Case Study: Insecticidal Assessment
In a study focusing on the synthesis of novel thiazole derivatives, several compounds were tested for their insecticidal activity against common agricultural pests. The results indicated that specific derivatives exhibited potent insecticidal effects, outperforming traditional insecticides in certain assays. This suggests a promising avenue for developing environmentally friendly pest control agents .
Synthetic Methodologies
The synthesis of this compound involves various synthetic methodologies that can be adapted for producing related compounds with desirable biological activities.
Synthesis Overview
The compound can be synthesized through a multi-step reaction involving the condensation of ethyl cyanoacetate with thiazole derivatives and subsequent modifications to introduce the furan and benzoate moieties. This synthetic pathway allows for the exploration of structure–activity relationships (SAR), enabling researchers to optimize chemical properties for specific applications .
Summary of Applications
特性
IUPAC Name |
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPVSCJOWUPLZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













